1,3,4-Oxadiazol-2-amine hydrochloride
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Overview
Description
1,3,4-Oxadiazol-2-amine hydrochloride is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from the 1,3,4-oxadiazole core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazol-2-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of acylhydrazides with carbon disulfide in the presence of a base, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt . Another method includes the oxidative cyclization of aroyl hydrazones in the presence of an oxidizing agent such as iodine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 2-aryl-1,3,4-oxadiazoles.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and potassium carbonate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include various substituted 1,3,4-oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,3,4-Oxadiazol-2-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are involved in DNA replication and cell proliferation . Additionally, it can modulate signaling pathways like the NF-kB pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different biological activities and chemical properties.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in materials science.
1,2,5-Oxadiazole: Exhibits distinct pharmacological activities compared to 1,3,4-oxadiazole.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications .
Properties
CAS No. |
7659-16-7 |
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Molecular Formula |
C2H4ClN3O |
Molecular Weight |
121.52 g/mol |
IUPAC Name |
1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C2H3N3O.ClH/c3-2-5-4-1-6-2;/h1H,(H2,3,5);1H |
InChI Key |
NGANHVIPYIMFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)N.Cl |
Origin of Product |
United States |
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